molecular formula C6H15NO2 B8745546 1,1-Dimethoxybutan-2-amine

1,1-Dimethoxybutan-2-amine

Cat. No.: B8745546
M. Wt: 133.19 g/mol
InChI Key: GFUOIQFPJDKRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethoxybutan-2-amine (CAS 102878-90-0) is a chemical compound with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol. This amino acetal serves as a versatile and valuable building block in organic synthesis, particularly for the preparation of secondary amines through copper-catalyzed oxidative coupling reactions . Researchers value this compound for its role as a protected form of an aldehyde and amine, which can be manipulated synthetically and later deprotected. The compound requires specific storage conditions to maintain stability; it should be kept at room temperature, in an inert atmosphere, and protected from light . It is available in various packaging sizes to suit different research scales. A related, more stable form, this compound hydrochloride (CAS 1795437-28-3), is also available for purchase . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for detailed handling information. Hazard Statements: H226-H314 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

1,1-dimethoxybutan-2-amine

InChI

InChI=1S/C6H15NO2/c1-4-5(7)6(8-2)9-3/h5-6H,4,7H2,1-3H3

InChI Key

GFUOIQFPJDKRCI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(OC)OC)N

Origin of Product

United States

Synthetic Methodologies for 1,1 Dimethoxybutan 2 Amine and Its Analogues

Copper-Catalyzed α-Amination Approaches

Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, and they are particularly effective in the synthesis of α-amino acetals from aldehydes and amines.

Oxidation of Tertiary Amines for α-Amino Acetal (B89532) Formation

One innovative copper-catalyzed method involves the oxidative rearrangement of tertiary amines to produce α-amino acetals. google.com This process utilizes a copper catalyst in the presence of an oxidant, such as air or oxygen, under mild conditions. google.com The reaction proceeds through the oxidation of an aliphatic C-H bond, offering a direct route to α-amino acetals. google.comrsc.org This approach is advantageous due to its use of readily available starting materials and environmentally benign oxidants. google.com

Reaction of Secondary Amines with Aliphatic Aldehydes

A highly efficient method for the synthesis of α-amino acetals involves the direct copper-catalyzed α-amination of aliphatic aldehydes with secondary amines. rsc.orgdntb.gov.uarsc.org This reaction can be performed under very mild conditions and provides the desired products in moderate to good yields. rsc.orgrsc.org The use of secondary amines with easily removable protecting groups makes this a versatile strategy for synthesizing valuable α-amino aldehyde precursors. rsc.orgrsc.org The proposed mechanism involves the formation of an enamine intermediate from the secondary amine and aldehyde, followed by a copper-catalyzed oxidative rearrangement. rsc.org

A general protocol for the direct α-amination of aldehydes has been developed using catalytic copper(II) bromide. princeton.edunih.gov This method allows for the coupling of a wide range of carbonyl compounds, including aliphatic aldehydes, with various amine substrates. princeton.edu The reaction is thought to proceed through the in-situ generation of an α-bromo carbonyl species, which is then displaced by the amine nucleophile. princeton.edunih.gov

AldehydeAmineCatalystYield (%)
ButyraldehydeDibenzylamineCu(OTf)275
IsovaleraldehydeDibenzylamineCu(OTf)278
HeptanalMorpholineCuBr267

This table presents data on the copper-catalyzed α-amination of various aliphatic aldehydes with different secondary amines, showcasing the versatility of the catalyst systems.

Catalyst Systems and Ligand Design in Amination

The success of copper-catalyzed amination reactions is heavily dependent on the catalyst system and, particularly, the design of the supporting ligands. tandfonline.comacs.orgsinocompound.com Ligands play a crucial role in enhancing the catalyst's activity, stability, and selectivity. tandfonline.com For instance, the development of N1,N2-diarylbenzene-1,2-diamine ligands has enabled copper-catalyzed C-N bond formation at room temperature, tolerating a wide array of functional groups. acs.orgchemrxiv.org These anionic ligands are designed to increase the electron density on the copper center, which facilitates the oxidative addition of aryl halides, and to stabilize the active copper(I) complex. acs.orgsinocompound.comchemrxiv.org Other effective ligands include oxalic diamides, picolinamides, and pyrrole-ol derivatives, which have expanded the scope of copper-catalyzed cross-coupling reactions to include sterically hindered substrates. sinocompound.com

Reductive Amination Strategies for Amine Formation

Reductive amination is a cornerstone of amine synthesis, converting carbonyl groups into amines through an imine intermediate. wikipedia.orglibretexts.org This one-pot method is widely used due to its mild conditions and catalytic nature. wikipedia.org For the synthesis of 1,1-dimethoxybutan-2-amine, a precursor ketone, 1,1-dimethoxybutan-2-one, can be subjected to reductive amination.

A known procedure for a similar compound, 1-methyl-2,2-dimethoxypropylamine, involves reacting 3,3-dimethoxybutan-2-one (B1329833) with ammonium (B1175870) acetate (B1210297) in methanol (B129727). prepchem.com The reaction uses sodium cyanoborohydride as the reducing agent at a controlled pH. prepchem.com A similar strategy could be adapted for this compound starting from 1,1-dimethoxybutan-2-one.

Another approach involves the direct reductive amination of α-keto acetals. rsc.org A ruthenium-catalyzed asymmetric reductive amination of α-keto acetals with ammonium acetate and hydrogen gas has been reported to produce enantioenriched N-unprotected α-amino acetals in good yields and high enantioselectivities. rsc.org This method offers a direct pathway to chiral α-amino acetals, which are versatile synthetic intermediates. rsc.org

Furthermore, a one-pot conversion of alkenes to amines can be achieved through tandem ozonolysis and reductive amination. unl.edu Ozonolysis of an appropriate alkene precursor in methanol generates a hydroperoxyacetal, which is then reduced to the corresponding aldehyde with sodium triacetoxyborohydride. unl.edu Subsequent addition of an amine and further hydride reduction yields the desired amine. unl.edu

Carbonyl PrecursorAmine SourceReducing AgentCatalystProduct
Aldehydes/KetonesAmmonia/Primary/Secondary AminesSodium cyanoborohydride-Primary/Secondary/Tertiary Amines
α-Keto acetalsAmmonium acetateH2Ruthenium complexChiral α-amino acetals
Alkenes (via ozonolysis)Primary/Secondary AminesSodium triacetoxyborohydride-Secondary/Tertiary Amines

This table outlines various reductive amination strategies for the synthesis of amines from different starting materials.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Ugi reaction is a prominent example of an MCR.

Integration in Ugi Tetrazole Synthesis or Related Transformations

The Ugi tetrazole reaction, a variation of the classical Ugi four-component reaction (Ugi-4CR), is a powerful method for synthesizing 1,5-disubstituted-1H-tetrazoles. scielo.org.mxacs.org This reaction involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source, typically trimethylsilyl (B98337) azide (TMSN₃). scielo.org.mxbeilstein-journals.org The process begins with the condensation of the amine and aldehyde to form an imine, which then reacts with the isocyanide and azide to form the tetrazole ring. scielo.org.mx

While a direct synthesis of this compound via a standard Ugi reaction is not typical, a related compound, 4,4-dimethoxybutan-2-one, has been utilized as a starting material in the synthesis of other complex molecules. nih.govresearchgate.net For instance, it can be used to prepare aldehyde precursors for Ugi reactions. nih.gov Specifically, 4,4-dimethoxybutan-2-one can be reduced and acetylated, followed by deprotection to yield an aldehyde suitable for the Ugi tetrazole synthesis. nih.gov This highlights the potential to integrate precursors of this compound into MCRs to build molecular diversity. scielo.org.mxacs.org

The Ugi-azide process is prized for its ability to easily generate structural diversity by simply varying the starting components. scielo.org.mx This makes it a valuable tool in the creation of compound libraries for various applications. acs.org

Emerging Catalytic and Biocatalytic Routes

The development of efficient and selective synthetic methods for chiral amines is a significant focus in modern organic chemistry, driven by the prevalence of the amine functional group in pharmaceuticals and other bioactive molecules. In the context of this compound and its structural analogues, emerging catalytic and biocatalytic routes offer promising alternatives to classical synthetic approaches. These modern methods often provide improved stereocontrol, milder reaction conditions, and enhanced sustainability profiles.

Transition metal-catalyzed reactions have become a cornerstone for the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of a wide array of aliphatic amines. researchgate.netacs.org While direct catalytic synthesis of this compound is not extensively documented, the principles established in the broader field of amine synthesis are highly applicable. Methodologies such as hydroamination, C-H amination, and cross-coupling reactions, catalyzed by metals like palladium, copper, nickel, and rhodium, offer potential pathways to this target molecule and its analogues. acs.orggoogle.commdpi.comsemanticscholar.org

The catalytic transformation of ubiquitous C-H bonds into C-N bonds is a particularly attractive strategy, as it allows for the direct functionalization of simple hydrocarbon skeletons. acs.org For instance, the application of iron or palladium catalysts in the hydroamination of alkenes represents a direct method for amine synthesis. acs.org Another powerful approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which has been extensively developed for the formation of C-N bonds. acs.org

The combination of transition metal catalysis with other catalytic methods, such as enamine catalysis, has opened up new avenues for asymmetric synthesis. nih.gov This dual catalytic approach allows for the activation of carbonyl compounds and their subsequent reaction with electrophiles activated by a transition metal, providing a versatile strategy for the synthesis of complex chiral molecules. nih.gov

Recent advances have also focused on the use of more earth-abundant and less toxic metals like nickel and iron as catalysts for amination reactions. scholaris.ca Nickel-catalyzed cross-coupling reactions, for example, have been successfully employed for the amination of various electrophiles. scholaris.ca These developments are crucial for the establishment of more sustainable and cost-effective synthetic routes for aliphatic amines.

Table 1: Overview of Transition Metal-Catalyzed Amine Synthesis Strategies

Catalytic Strategy Transition Metal Substrate Class Description
Hydroamination Pd, Cu, Fe, Rh Alkenes, Alkynes Direct addition of an N-H bond across a C-C multiple bond. acs.org
C-H Amination Pd, Rh, Cu Alkanes, Arenes Direct functionalization of a C-H bond to form a C-N bond. acs.org
Cross-Coupling Pd, Cu, Ni Aryl/Alkyl Halides Coupling of an amine with an organic halide or pseudohalide. acs.orgscholaris.ca
Oxidative Amination Pd Alkenes Formation of an amine with concomitant oxidation of the substrate. acs.org

Biocatalysis has emerged as a powerful and highly selective tool for the synthesis of chiral amines. d-nb.info Enzymes such as transaminases (ATAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) are capable of producing optically pure amines under mild reaction conditions. d-nb.inforesearchgate.netwhiterose.ac.uknih.gov These biocatalytic methods are particularly relevant for the synthesis of this compound and its analogues, where stereocontrol is a key challenge.

Amine dehydrogenases (AmDHs) have shown significant promise in the synthesis of short-chain chiral amines. whiterose.ac.uk For example, wild-type AmDHs have been successfully used for the synthesis of (S)-1-methoxypropan-2-amine, a close analogue of the target compound, with high conversion and enantioselectivity. researchgate.netwhiterose.ac.uk This demonstrates the potential of AmDHs for the asymmetric synthesis of amines bearing ether functionalities.

Transaminases are another important class of enzymes for chiral amine synthesis. oup.com They catalyze the transfer of an amino group from a donor molecule to a ketone substrate. The use of immobilized ω-transaminases has been shown to be an efficient method for the production of valuable chiral amines from biomass-derived ketones. oup.com

Lipases are also utilized in the kinetic resolution of racemic amines. uobabylon.edu.iq Through enantioselective acylation, a lipase (B570770) can separate a racemic mixture of amines into two enantiomerically enriched streams. This method has been successfully applied to the resolution of amines such as 1-methoxypropan-2-amine. uobabylon.edu.iq

The combination of different enzymes in biocatalytic cascades can lead to the synthesis of complex molecules with multiple stereocenters. nih.gov For instance, a cascade involving an ene-reductase and an imine reductase can convert α,β-unsaturated ketones into chiral amines with high diastereomeric and enantiomeric purity. nih.gov

Table 2: Enzymatic Synthesis of Chiral Amines and Analogues

Enzyme Substrate Product Conversion (%) Enantiomeric Excess (%) Reference
MsmeAmDH Butan-2-one (S)-Butan-2-amine >99 92.6 whiterose.ac.uk
MsmeAmDH 1-Methoxypropan-2-one (S)-1-Methoxypropan-2-amine >99 98.1 whiterose.ac.uk
ω-Transaminase 4-(4-Methoxyphenyl)-2-butanone (S)-4-(4-Methoxyphenyl)-2-butanamine - >99 oup.com
Candida antarctica Lipase B (±)-1-Methoxypropan-2-amine (R)-N-acetyl-1-methoxypropan-2-amine 50 >80 uobabylon.edu.iq

Chemical Reactivity and Transformations of the Amino Acetal Moiety

Nucleophilic Character of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in 1,1-Dimethoxybutan-2-amine confers significant nucleophilic character to the molecule. This allows it to readily participate in a variety of reactions involving electrophilic centers.

The amine functionality can undergo alkylation with alkyl halides, leading to the formation of secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. google.comsmolecule.com For instance, the reaction with benzyl (B1604629) halides can produce N,N-dibenzyl-1,1-dimethoxybutan-2-amine. google.com The success of these reactions can be influenced by steric hindrance around the amine and the nature of the alkylating agent. d-nb.info In some cases, mild alkylation conditions are employed to minimize over-alkylation. mdpi.com

Table 1: Examples of Alkylation Products of this compound and Related Amines

Reactant Alkylating Agent Product Reference
This compound Benzyl Halide N,N-dibenzyl-1,1-dimethoxybutan-2-amine google.com
Primary Amine Alkyl Bromide Secondary Amine mdpi.com

In reactions with acylating agents such as acyl chlorides or anhydrides, this compound readily forms amides. smolecule.comsmolecule.com This transformation is a cornerstone of organic synthesis, allowing for the introduction of acyl groups and the formation of stable amide linkages. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct. cbijournal.com The reactivity of the amine in acylation can be influenced by its basicity and the steric environment. researchgate.net

The primary amine of this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. eopcw.compressbooks.pub This acid-catalyzed condensation reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. pressbooks.publibretexts.org The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate and facilitate its departure as water, but not so acidic as to protonate the amine, rendering it non-nucleophilic. pressbooks.publibretexts.org Secondary amines, in contrast, react with carbonyl compounds to yield enamines. eopcw.compressbooks.pub

Table 2: General Reaction of Primary Amines with Carbonyls

Reactants Product Type Key Feature

The nucleophilic amine group can react with sulfonyl chlorides to produce sulfonamides. cbijournal.comijarsct.co.in This reaction is a common method for synthesizing this important class of compounds. princeton.eduorganic-chemistry.orgorganic-chemistry.org The process generally involves the use of a base to facilitate the reaction. cbijournal.comijarsct.co.in The nucleophilicity of the amine plays a key role in the success of the sulfonylation. cbijournal.comijarsct.co.in

Reactions of the Amine with Nitrous Acid

The reaction of primary aliphatic amines, such as this compound, with nitrous acid (HNO₂) is a characteristic transformation. msu.edulibretexts.org Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) with a strong acid. youtube.comlibretexts.org The reaction with a primary aliphatic amine leads to the formation of a highly unstable aliphatic diazonium salt, which rapidly decomposes, liberating nitrogen gas. msu.eduyoutube.com This reaction can result in a mixture of products, including alcohols and alkenes, due to the formation of a carbocation intermediate. youtube.com

Reactivity of the Acetal (B89532) Group (e.g., Hydrolysis, Transacetalization)

The acetal group in this compound is susceptible to hydrolysis under acidic conditions, which cleaves the acetal to reveal the parent carbonyl compound, in this case, a ketone. core.ac.ukresearchgate.net This reaction is reversible. The stability of the acetal allows it to serve as a protecting group for the carbonyl functionality while reactions are carried out on the amine portion of the molecule. Transacetalization, the exchange of the alkoxy groups of an acetal with another alcohol, is also a possible transformation, often catalyzed by acid. d-nb.info This reaction can be used to introduce different alcohol moieties to the acetal structure.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. While specific experimental data for the parent compound 1,1-dimethoxybutan-2-amine is not extensively detailed in publicly available literature, the analytical approaches are well-established through the characterization of its derivatives. google.com

NMR spectra are typically recorded on high-frequency spectrometers, and chemical shifts are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). rsc.org

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, such as its N-substituted analogues, ¹H NMR spectra are used to confirm the presence of the dimethoxybutyl moiety. google.com The analysis would reveal characteristic signals for the methoxy (B1213986) protons, the protons on the butane (B89635) chain, and the amine proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of these signals are critical for assigning the specific protons to their positions in the molecular structure. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
CH₃ (ethyl group)~0.9Triplet
CH₂ (ethyl group)~1.4-1.6Multiplet
CH (on C2)~2.8-3.0Multiplet
OCH₃ (methoxy groups)~3.3Singlet
CH (on C1)~4.2Doublet
NH₂VariableBroad Singlet

Note: This table represents predicted values and may not reflect experimental results.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments. For derivatives of this compound, ¹³C NMR is used to confirm the carbon framework. google.com The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C4 (CH₃)~10
C3 (CH₂)~25
C2 (CH-NH₂)~55
C1 (CH(OCH₃)₂)~105
OCH₃~53-55

Note: This table represents predicted values and may not reflect experimental results.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS would be used to confirm its molecular formula (C₆H₁₅NO₂) by measuring the exact mass of its molecular ion. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and non-volatile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts. For this compound, which contains a basic amine group, ESI-MS in positive ion mode would be expected to produce a prominent signal for the protonated molecule at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. uni.lu Predicted ESI-MS data suggests a strong signal for the [M+H]⁺ adduct. uni.lu

Table 3: Predicted Mass Spectrometry Adducts for this compound

Adduct Predicted m/z
[M+H]⁺134.11756
[M+Na]⁺156.09950

Source: PubChemLite. uni.lu These are predicted values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.gov The resulting IR spectrum provides a unique vibrational fingerprint of the sample, where different types of covalent bonds absorb at characteristic frequencies. nih.govmasterorganicchemistry.com

For this compound, the key functional groups are a primary amine (-NH₂), an acetal (B89532) group represented by two C-O ether-like bonds, and sp³ hybridized C-H bonds within the butane and methoxy structures. The presence of these groups gives rise to several distinct absorption bands in its IR spectrum.

The most characteristic feature of a primary amine is the N-H bond stretch, which typically appears as a two-pronged, medium-intensity peak in the 3200-3600 cm⁻¹ region. utdallas.edu This double peak, often described as resembling a "molar tooth," is a definitive indicator of the -NH₂ group, distinguishing it from secondary amines (one peak) and tertiary amines (no peak in this region). utdallas.eduspectroscopyonline.com The C-H bonds of the alkane backbone and methoxy groups are expected to show stretching vibrations just below 3000 cm⁻¹, characteristic of sp³ C-H bonds. libretexts.org Additionally, the C-O bonds of the dimethoxy (acetal) group will exhibit strong stretching absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch3200 - 3600Medium (two peaks)
Alkane / Methoxysp³ C-H Stretch~2900 - 3000Strong
AcetalC-O Stretch1000 - 1200Strong

This table is generated based on established frequency ranges for the specified functional groups.

X-Ray Crystallography for Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. nih.gov The technique requires the sample to be in a highly ordered crystalline form. While many simple amines like this compound are liquids or low-melting solids that are difficult to crystallize, their derivatives can often be converted into crystalline salts suitable for analysis. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the electron density distribution within the crystal, from which a detailed three-dimensional model of the molecule can be constructed. lsuhsc.edu For chiral molecules, such as the enantiomers of this compound, X-ray crystallography of a derivative can unambiguously determine the absolute configuration (the precise spatial arrangement of its atoms).

A relevant example is the structural determination of erythro-5-methylmethadone, where the perchlorate (B79767) salt of the amine was prepared to facilitate crystallization. nih.gov The subsequent X-ray analysis successfully revealed its 5S,6S absolute configuration. nih.gov This approach of forming a salt derivative is a common and powerful strategy for applying X-ray crystallography to amine-containing compounds to elucidate their precise stereochemical features.

StepDescription
1. Derivatization & Crystallization The target amine is reacted with an acid (e.g., perchloric acid) to form a salt, which is then crystallized from a suitable solvent system to obtain high-quality single crystals. nih.gov
2. Data Collection The crystal is mounted and exposed to a beam of X-rays, and the intensities and positions of the diffracted X-rays are measured. nih.gov
3. Structure Solution The diffraction data is processed to generate an electron density map of the molecule within the crystal lattice. lsuhsc.edu
4. Model Building & Refinement An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise bond lengths, angles, and the absolute stereochemistry. lsuhsc.edu

Computational Prediction of Spectroscopic Parameters and Collision Cross Sections

Alongside experimental techniques, computational chemistry provides powerful tools for predicting molecular properties and spectroscopic parameters. High-level quantum computational methods, such as the G4 method, can be used to accurately calculate thermodynamic properties like the heat of formation for organic molecules, including acetals related to this compound. mdpi.com

A significant application of computational modeling in modern analytical chemistry is the prediction of collision cross sections (CCS). The CCS is a measure of an ion's size and shape in the gas phase and is an important parameter measured in ion mobility-mass spectrometry (IMS-MS). researchgate.net Combining CCS with the mass-to-charge ratio provides a two-dimensional analytical space that enhances the separation and identification of different compounds, including isomers. researchgate.net

Computational methods can predict CCS values for comparison with experimental data. These models vary in their approach:

3D Structure-Based Methods: These traditional methods require energy-minimized 3D conformations of the ion to calculate its CCS. While accurate, this can be time-consuming. rsc.org

2D Descriptor-Based Methods: Newer approaches can predict CCS values with high accuracy (prediction errors often less than 2%) using molecular descriptors derived solely from the 2D chemical structure, which is significantly faster and enables high-throughput implementation. rsc.orgnih.gov

Research has shown that different classes of organic compounds, such as amines and alcohols, follow distinct trend lines on a plot of CCS versus mass-to-charge ratio, allowing for structural classification based on these computationally predictable parameters. researchgate.net

Computational ApproachInput RequirementKey Advantage
3D Structure-Based Energy-minimized 3D molecular structureHigh accuracy based on physical conformation
2D Descriptor-Based 2D molecular structureHigh speed and suitability for large-scale screening rsc.orgnih.gov

Synthesis and Characterization of Derivatives and Analogues

N-Substituted 1,1-Dimethoxybutan-2-amine Derivatives

The synthesis of N-substituted derivatives of this compound provides a pathway to a wide range of functionalized molecules. These derivatives are valuable intermediates in organic synthesis, particularly in the creation of complex molecular frameworks such as alkaloids. The general approach involves the reaction of the primary amine with various electrophiles or through reductive amination procedures.

One common strategy is the reaction of this compound with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield N-alkylated products. d-nb.infosci-hub.se This method allows for the introduction of a wide variety of alkyl and aryl groups onto the nitrogen atom. For instance, the reaction with a suitable aldehyde can introduce a linker that can be further functionalized, a strategy employed in the synthesis of GABA reuptake inhibitors. d-nb.info

Another approach involves the direct alkylation of the amine with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. More controlled methods, such as the copper-catalyzed oxidative rearrangement of tertiary amines, have been developed for the synthesis of α-amino acetals, which are structurally related to N-substituted this compound derivatives. google.com

Furthermore, acylation of the amino group with acyl chlorides or anhydrides provides access to the corresponding amides. These amides can serve as precursors for further transformations or as final products with specific biological activities. sci-hub.st The reactivity of the amino group allows for the synthesis of a broad spectrum of N-substituted derivatives with tailored properties.

A notable example of the utility of N-substituted derivatives is in the synthesis of quinoxaline (B1680401) derivatives. In one instance, 4,4-dimethoxybutan-2-one, a related ketone, was used in a condensation reaction with pyrrolidine (B122466) to form an enamine, which then participated in further transformations to build the quinoxaline core. researchgate.net While not directly starting from the amine, this illustrates the synthetic potential of the underlying carbon skeleton.

Table 1: Examples of Synthetic Methodologies for N-Substituted Derivatives

Starting MaterialReagent(s)Product TypeReference(s)
Primary or Secondary AmineAldehyde/Ketone, Reducing AgentN-Alkyl Amine d-nb.infosci-hub.se
Tertiary AmineCopper Catalyst, Oxidantα-Amino Acetal (B89532) google.com
Primary AmineAcyl Chloride/AnhydrideN-Acyl Amine sci-hub.st
4,4-Dimethoxybutan-2-onePyrrolidineEnamine Intermediate for Quinoxaline Synthesis researchgate.net

Silyl-Containing Derivatives (e.g., 1-(2-Aminoethylsilyl)-1,1-dimethoxybutan-2-amine)

The incorporation of silicon-containing groups into the this compound framework opens up new avenues for creating molecules with unique properties and reactivity. Silyl (B83357) groups can act as protecting groups, modulate the electronic properties of the molecule, or serve as handles for further functionalization.

A key example is the synthesis of silyl-containing derivatives for use in stereocontrolled glycosylation reactions. Sugar silanes, for instance, can be used for the dehydrogenative silylation of alcohols, followed by intramolecular glycosylation. umich.edu While not directly involving this compound, this highlights the utility of silyl ethers in complex synthesis.

In a more direct application, silyl groups can be introduced by reacting the amino group with a silylating agent, such as a chlorosilane. For example, reaction with dichloromethylphenylsilane (B109416) can lead to the formation of cyclic silyl ethers if a diol is present. oup.com This strategy is used in asymmetric synthesis to create chiral auxiliaries.

The synthesis of compounds like N-(1,1-dimethoxybutan-2-yl)-N-isopropylcyclohexanamine and methyl 4-(((S)-1-(tert-butyldimethylsilyloxy)-3-methylbutan-2-yl)(isopropyl)amino)-5,5-dimethoxypentanoate demonstrates the integration of silyl protecting groups in the synthesis of complex amino acetals. google.com The tert-butyldimethylsilyl (TBDMS) group is a common choice for protecting hydroxyl functionalities during multi-step synthetic sequences.

Furthermore, compositions for thiol-ene curing have been developed that include compounds with both olefinically unsaturated functional groups and at least one silyl group. google.com This suggests the potential for incorporating silylated derivatives of this compound into polymer and materials science applications.

Table 2: Examples of Silyl-Containing Derivatives and Their Applications

Derivative TypeSynthetic ApproachPotential ApplicationReference(s)
Silyl EthersReaction with chlorosilanesChiral auxiliaries in asymmetric synthesis oup.com
Silyl-Protected Amino AcetalsProtection of hydroxyl groups with silylating agentsIntermediates in complex organic synthesis google.com
Olefinically Unsaturated Silyl CompoundsIncorporation into polymerizable mixturesThiol-ene curing compositions google.com

Stereochemical Aspects and Asymmetric Synthesis of Chiral Analogues

The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure or enriched analogues is of significant interest, as the stereochemistry of a molecule often dictates its biological activity and its utility as a chiral building block or catalyst.

Asymmetric synthesis provides a powerful tool for accessing single enantiomers of chiral molecules. york.ac.uk Strategies for the asymmetric synthesis of chiral amines and their derivatives can be broadly categorized into the use of chiral auxiliaries, chiral reagents, and chiral catalysts. york.ac.uksigmaaldrich.com

One prominent example is the use of chiral precursors in Pictet-Spengler reactions. For instance, the enantiospecific and stereoselective total synthesis of the natural product (+)-crispine A utilizes a reaction between commercially available (R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate and 4-chloro-1,1-dimethoxybutane. researchgate.netacs.orgbottalab.itmdpi.com This reaction preferentially forms a cis-tricyclic adduct, demonstrating the influence of the starting material's stereochemistry on the outcome of the reaction. The unnatural antipode, (-)-crispine A, can be similarly prepared from the corresponding (S)-(+)-amino acid. researchgate.netacs.orgbottalab.it

The catalytic asymmetric synthesis of 1,2-diamines is another relevant area, with methods including the ring-opening of aziridines, hydroamination of allylic amines, and various C-C bond-forming reactions involving imines. rsc.org These methodologies could potentially be adapted for the synthesis of chiral analogues of this compound.

Furthermore, the development of chiral organocatalysts derived from readily available chiral starting materials like tartaric acid has been explored. nih.gov TADDOL-derived secondary amines have been synthesized and investigated for their catalytic performance in asymmetric reactions. nih.gov Such approaches could be applied to create chiral catalysts based on the this compound scaffold.

The synthesis of Tröger's base analogues with nitrogen stereocenters highlights the growing interest in chiral tertiary amines. nih.gov These rigid, V-shaped molecules have applications in molecular recognition and catalysis.

Table 3: Strategies for the Asymmetric Synthesis of Chiral Analogues

StrategyExampleOutcomeReference(s)
Use of Chiral PrecursorsPictet-Spengler reaction with a chiral amino esterEnantiospecific synthesis of (+)-crispine A researchgate.netacs.orgbottalab.itmdpi.com
Catalytic Asymmetric SynthesisVarious methods for 1,2-diamine synthesisPotential for enantioselective synthesis of analogues rsc.org
Chiral OrganocatalysisTADDOL-derived secondary aminesCatalysts for asymmetric transformations nih.gov
Synthesis of Chiral Tertiary AminesCatalytic asymmetric synthesis of Tröger's base analoguesCreation of rigid chiral scaffolds nih.gov

Incorporation into Higher-Order Molecular Architectures (e.g., Peptide Nucleic Acids)

The unique structural features of this compound and its derivatives make them suitable for incorporation into larger, more complex molecular architectures. A notable example is their potential use in the synthesis of Peptide Nucleic Acids (PNAs).

PNAs are synthetic analogues of DNA in which the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. nih.govdeepdyve.com This peptide-like backbone imparts unique properties to PNAs, including high binding affinity to DNA and RNA and resistance to enzymatic degradation. nih.gov The synthesis of PNAs typically involves solid-phase peptide synthesis techniques. deepdyve.comnih.gov

The amino and protected aldehyde functionalities of this compound make it a potential building block for modified PNA backbones or for the attachment of side chains. The amino group can be incorporated into the peptide-like backbone, while the dimethoxyacetal can be deprotected to reveal an aldehyde for further conjugation or modification.

The development of novel amide bond formation strategies, such as the use of a benzothiazole-2-sulfonyl (Bts) group as both a protecting and activating group, has streamlined PNA synthesis. nih.gov This allows for the efficient creation of PNA oligomers.

Furthermore, the conjugation of PNAs with other molecules, such as aminoglycosides, has been shown to improve their cellular uptake and biological activity. nih.gov The versatile chemistry of this compound could be leveraged to create linkers for such conjugations.

Beyond PNAs, the incorporation of amino acid-like structures into larger peptide frameworks is a well-established field. ethz.ch The principles of peptide chemistry, including solid-phase synthesis and ligation techniques, could be applied to integrate this compound derivatives into novel peptidomimetics and other complex molecular architectures.

Table 4: Potential for Incorporation into Higher-Order Architectures

ArchitectureRationale for IncorporationRelevant Synthetic TechniquesReference(s)
Peptide Nucleic Acids (PNAs)Potential as a modified backbone unit or for side chain attachmentSolid-phase synthesis, novel amide bond formation nih.govdeepdyve.comnih.gov
PeptidomimeticsIntroduction of non-natural amino acid-like structuresSolid-phase peptide synthesis, ligation ethz.ch
Conjugated MoleculesUse as a linker for attaching functional moietiesStandard conjugation chemistries nih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the reactivity of 1,1-dimethoxybutan-2-amine. These methods can determine the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds within the molecule.

Studies on simple aliphatic amines reveal that the nitrogen atom's lone pair of electrons resides in the Highest Occupied Molecular Orbital (HOMO), which is a key factor in their nucleophilicity and basicity. nih.govmdpi.com For this compound, the presence of two electron-donating methoxy (B1213986) groups in proximity to the amine functionality is expected to influence the local electron density. Quantum chemical calculations would likely show an increase in the energy of the HOMO compared to a simple butanamine, suggesting enhanced reactivity.

The protonation of aliphatic amines leads to significant changes in their electronic structure, including the elongation and weakening of the carbon-nitrogen bond. nih.gov Computational analyses of various aliphatic amines have established correlations between quantum chemical descriptors (such as charge and energy indices) and their experimental pKa values. semanticscholar.org Similar calculations for this compound could provide a reliable estimate of its basicity.

The table below summarizes key electronic properties that would be investigated for this compound, with expected trends based on studies of related aliphatic amines.

PropertyDescriptionExpected Value/Trend for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.Higher than butanamine, indicating greater nucleophilicity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.Lower than butanamine, suggesting increased electrophilicity at certain sites upon protonation.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity.Potentially smaller than in simpler amines, indicating greater reactivity.
Mulliken Atomic Charges Distribution of electron charge among the atoms.Negative charge concentrated on the nitrogen and oxygen atoms.
Dipole Moment A measure of the overall polarity of the molecule.A significant dipole moment is expected due to the polar C-N and C-O bonds.

Potential energy surfaces (PES) are multidimensional representations of a system's energy as a function of its atomic coordinates. fiveable.melibretexts.orglibretexts.org For this compound, a PES would map the energy changes that occur during conformational changes and chemical reactions. The lowest energy path between reactants and products on a PES defines the most probable reaction pathway. fiveable.me

The reactivity of aliphatic amines is often centered around the nitrogen atom's lone pair. mdpi.com Theoretical studies on the reactions of aliphatic amines, for example with ozone, have elucidated complex reaction mechanisms involving multiple steps and intermediates. nih.gov For this compound, a PES analysis could explore reactions such as N-alkylation, N-acylation, and oxidation. The presence of the acetal (B89532) group introduces the possibility of additional reaction pathways, such as hydrolysis under acidic conditions, which could also be mapped on a PES.

A critical feature of a PES is the transition state, which corresponds to the highest energy point along the reaction pathway and determines the activation energy of the reaction. fiveable.me Computational methods can be used to locate and characterize these transition states, providing crucial information for understanding reaction kinetics.

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with quantum mechanical calculations for the forces between atoms. rsc.orgnih.gov This approach allows for the simulation of chemical reactions and other dynamic processes without the need for pre-parameterized force fields.

An AIMD simulation of this compound, likely in a solvent such as water, could provide a dynamic picture of its behavior. Such a simulation could reveal:

Solvation Structure: How water molecules arrange around the amine and acetal functional groups.

Proton Transfer Events: The dynamics of protonation and deprotonation of the amine group in an aqueous environment.

Conformational Dynamics: The transitions between different stable conformations of the molecule over time.

Reaction Mechanisms: The step-by-step process of a chemical reaction, such as hydrolysis or oxidation, as it occurs in real-time.

While computationally intensive, AIMD simulations offer a level of detail that is not accessible through static quantum chemical calculations.

Molecular Modeling and Conformational Analysis

This compound is a flexible molecule with multiple rotatable single bonds, leading to a large number of possible conformations. nih.gov Molecular modeling and conformational analysis aim to identify the most stable conformations and the energy barriers between them. sapub.orgyoutube.comyoutube.com

The conformational landscape of this molecule will be influenced by a combination of factors:

Steric Hindrance: Repulsive interactions between bulky groups, such as the methoxy groups and the ethyl group.

Torsional Strain: Energy cost associated with eclipsing interactions along the C-C and C-O bonds.

Intramolecular Hydrogen Bonding: The possibility of a hydrogen bond between the amine proton and one of the methoxy oxygen atoms, which could stabilize certain conformations.

Gauche and Anomeric Effects: Stereoelectronic effects that can influence the preferred dihedral angles.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to systematically explore the conformational space of this compound and calculate the relative energies of different conformers. sapub.org The results of such an analysis are crucial for understanding the molecule's average shape and how its conformation might influence its reactivity and interactions with other molecules.

The table below illustrates some of the key dihedral angles that would be investigated in a conformational analysis of this compound.

Dihedral AngleDescriptionExpected Stable Conformations
O-C1-C2-N Rotation around the C1-C2 bond.Staggered conformations (gauche and anti) are expected to be more stable than eclipsed conformations.
C1-C2-C3-C4 Rotation around the C2-C3 bond.Staggered conformations will be favored to minimize steric interactions of the ethyl group.
H-N-C2-C1 Rotation around the N-C2 bond.The orientation of the amine protons will be influenced by potential intramolecular interactions.

In Silico Prediction of Chemical Behavior and Interactions

In silico methods use computational models to predict the chemical and biological properties of molecules. nih.govrsc.org These approaches are widely used in drug discovery and materials science to screen large numbers of compounds and prioritize them for experimental testing.

For this compound, in silico models could be used to predict a range of properties, including:

Reactivity: Predictive models can assess the likelihood of a molecule participating in specific types of chemical reactions. nih.gov For example, models could predict its susceptibility to oxidation or its potential to act as a nucleophile.

Toxicity: Computational toxicology models can predict the potential for a molecule to cause adverse effects, such as mutagenicity. researchgate.netnih.govnih.gov

Pharmacokinetic Properties (ADME): If considered for a biological application, models can predict its Absorption, Distribution, Metabolism, and Excretion properties.

Interactions with Biological Targets: If a specific protein target is of interest, molecular docking simulations can predict how this compound might bind to it.

These predictive models are often based on machine learning algorithms trained on large datasets of experimental data. rsc.org By representing the molecule using a set of numerical descriptors, these models can learn the relationships between chemical structure and activity.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The unique structure of 1,1-dimethoxybutan-2-amine, featuring both an amine and a latent aldehyde group, positions it as a significant building block in the assembly of intricate molecular architectures. The primary amine serves as a nucleophile or as a point for the introduction of nitrogen-containing functionalities, while the acetal (B89532) provides a stable, protected form of a reactive aldehyde. This aldehyde can be unmasked under specific acidic conditions, allowing for subsequent reactions.

This dual functionality is particularly useful in multi-step syntheses where precise control over reactivity is crucial. The amine group can undergo a variety of transformations, such as acylation, alkylation, or participation in the formation of imines and enamines. Following these modifications, the deprotection of the acetal can reveal the aldehyde for further reactions, including aldol (B89426) condensations, Wittig reactions, or reductive aminations. This stepwise approach enables the construction of complex molecules with a high degree of stereochemical and regiochemical control.

Precursor for Functionalized Compounds (e.g., Conversion to Aldehydes via Acetal De-protection)

A key application of this compound in organic synthesis is its role as a stable precursor to the corresponding aldehyde, 2-aminobutanal. The dimethyl acetal group is relatively stable under neutral and basic conditions, which allows for chemical modifications at the amine group without affecting the aldehyde functionality.

The conversion of the acetal to the aldehyde is typically achieved through hydrolysis under acidic conditions. This de-protection step is a fundamental transformation that unlocks the reactivity of the carbonyl group. The general reaction is illustrated below:

Reaction Scheme: Acetal De-protection of this compound

Generated code

Future Research Directions for 1,1 Dimethoxybutan 2 Amine

Development of More Efficient and Environmentally Benign Synthetic Protocols

The synthesis of α-amino acetals like 1,1-dimethoxybutan-2-amine is a crucial area for development. Current synthetic routes often involve multiple steps or utilize reagents that are not environmentally friendly. Future research will likely focus on creating more streamlined and sustainable synthetic pathways.

One promising avenue is the development of novel catalytic systems. Classical methods for acetalization rely on homogeneous acid catalysts that are corrosive and difficult to separate from the reaction mixture. Research into solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could offer a reusable and more environmentally benign alternative for the synthesis of the acetal (B89532) moiety. Furthermore, the synthesis of related N,N-disubstituted amino-1,1-dimethoxybutane derivatives has been documented, suggesting pathways that could be adapted for the primary amine. google.com

Another key area is the exploration of greener reaction media. The use of solvents like dimethyl carbonate (DMC), which is non-flammable and environmentally benign, has shown promise in similar amine synthesis reactions and could be applied to the production of this compound. uantwerpen.be Additionally, one-pot synthesis methodologies, where multiple reaction steps are carried out in the same vessel, would significantly improve efficiency by reducing waste from purification steps and saving time and resources. researchgate.net Future protocols could aim to combine the formation of the amine and acetal functionalities in a single, highly efficient process.

Table 1: Potential Green Synthesis Strategies for this compound

Strategy Description Potential Advantages
Solid Acid Catalysis Use of heterogeneous catalysts like zeolites or functionalized resins for the acetal formation step. Reusable catalyst, reduced corrosion, easier product separation.
Green Solvents Employing environmentally friendly solvents such as dimethyl carbonate (DMC). Reduced environmental impact, improved safety. uantwerpen.be
One-Pot Synthesis Combining multiple synthetic steps into a single reaction vessel without isolating intermediates. Increased efficiency, reduced waste, lower cost. researchgate.net
Catalytic Amination Direct conversion of a keto-acetal precursor, such as 1,1-dimethoxybutan-2-one, to the amine using catalytic methods. Potentially fewer steps, higher atom economy. mdpi.comnih.gov

Exploration of Novel Stereoselective Synthesis Methodologies

As this compound is a chiral molecule, the ability to selectively synthesize a single enantiomer is of paramount importance, particularly for applications in pharmaceuticals and asymmetric catalysis. Future research will undoubtedly focus on developing novel stereoselective synthetic methods.

One major approach involves the use of chiral auxiliaries. A chiral auxiliary is a temporary stereogenic group that can be attached to a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, amides derived from pseudoephedrine have demonstrated remarkable stereocontrol in alkylation reactions. nih.gov A similar strategy could be envisioned where a chiral auxiliary is used to control the formation of the stereocenter at the C2 position of the butane (B89635) chain.

Another promising direction is the development of asymmetric catalytic methods. This could involve the enantioselective reduction of a precursor imine or the asymmetric amination of a suitable substrate. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. nih.gov The stereoselective synthesis of other chiral amines and diols has been successfully achieved using such methods and could serve as a blueprint for the synthesis of enantiopure this compound. beilstein-journals.orgbeilstein-journals.org

Table 2: Methodologies for Stereoselective Synthesis

Methodology Description Key Research Focus
Chiral Auxiliaries Temporary attachment of a chiral molecule to guide the stereoselective formation of the desired product. Design of new, efficient, and easily removable auxiliaries. wikipedia.orgnih.govsioc-journal.cn
Asymmetric Catalysis Use of a small amount of a chiral catalyst (metal-based or organocatalyst) to produce a large amount of an enantiomerically enriched product. Development of novel catalysts with high enantioselectivity for amino acetal synthesis. nih.gov
Enzyme-Catalyzed Reactions Utilizing enzymes (e.g., transaminases) to catalyze the stereoselective synthesis of the amine. Screening for and engineering enzymes with high specificity for the target substrate.
Resolution of Racemates Separation of a 50:50 mixture of enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent. Development of more efficient and less wasteful resolution techniques.

Investigation into New Applications as Chiral Auxiliaries or Catalytic Ligands

The molecular architecture of this compound makes it an attractive candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a precursor to chiral ligands.

As a chiral auxiliary, enantiomerically pure this compound could be temporarily incorporated into a molecule to direct a stereoselective transformation. wikipedia.org Its amine group provides a handle for attachment to a substrate, while the chiral center would influence the facial selectivity of reactions. The acetal group could also play a role in coordinating with reagents, further enhancing stereocontrol.

Furthermore, this compound can serve as a building block for the synthesis of more complex chiral ligands for metal-catalyzed reactions. The primary amine can be readily functionalized to create bidentate or tridentate ligands that can coordinate with a metal center. wayne.edu The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate complexes. wayne.edu The development of new palladium catalysts with specialized amine-containing ligands, for example, has been shown to facilitate challenging cross-coupling reactions. nih.gov Future work could involve synthesizing a library of ligands derived from this compound and evaluating their effectiveness in a range of asymmetric catalytic reactions, such as hydrogenations, allylic alkylations, and cross-coupling reactions.

Potential in Material Science and Supramolecular Chemistry as a Functional Monomer

The bifunctional nature of this compound, possessing both a reactive amine group and a protected aldehyde, opens up possibilities for its use as a functional monomer in polymer and materials science.

The amine functionality can be used for polymerization reactions, such as the formation of polyamides or polyimines. The acetal group, which is stable under basic and neutral conditions, would remain intact during such polymerizations. Subsequently, the acetal groups along the polymer backbone could be deprotected under acidic conditions to reveal reactive aldehyde functionalities. These aldehydes could then be used for further post-polymerization modifications, such as cross-linking the material or grafting other molecules onto the polymer chain. This approach allows for the creation of functional materials with tunable properties. There is growing interest in incorporating acetal bonds into polymer backbones to create chemically recyclable materials.

Q & A

Q. What are the primary synthetic routes for 1,1-Dimethoxybutan-2-amine hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via:

  • Nucleophilic substitution : Reacting haloalkanes with amines (e.g., dimethylamine hydrochloride and paraformaldehyde in ethanol under reflux at 80–100°C for 2–4 hours). Excess ammonia ensures primary amine dominance .
  • Reductive amination : Using ketones or aldehydes with dimethylamine hydrochloride and reducing agents like sodium cyanoborohydride .
    Key factors : Temperature control, solvent polarity (ethanol/water mixtures enhance solubility), and stoichiometric ratios. Industrial-scale production employs vacuum distillation and inert atmospheres to minimize degradation .

Q. How is this compound hydrochloride characterized post-synthesis?

  • Spectroscopy : NMR (¹H/¹³C) confirms methoxy group positions (δ 3.2–3.5 ppm for OCH₃) and amine protonation. IR identifies N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z 169.65 (C₆H₁₆ClNO₂) .
  • Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N ratios .

Q. What are the stability and solubility profiles of this compound under varying conditions?

  • Stability : Stable at room temperature but hygroscopic; store under argon at 4°C. Degrades above 150°C or in acidic/basic media via hydrolysis of methoxy groups .
  • Solubility : High in polar solvents (water, ethanol, DMSO) due to hydrochloride salt formation; low in nonpolar solvents (hexane) .

Advanced Research Questions

Q. What reaction mechanisms explain its role as a nucleophile in organic synthesis?

  • Nucleophilic substitution : The amine group attacks electrophilic carbons (e.g., alkyl halides), forming C–N bonds. Steric hindrance from methoxy groups slows reactivity compared to unsubstituted amines .
  • Oxidation : With KMnO₄/CrO₃, the amine oxidizes to nitro or carbonyl derivatives, depending on pH .
  • Case study : In Metformin synthesis, it acts as a precursor, undergoing cyclization with cyanoguanidine under acidic conditions .

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Structural analogs : Modifying substituents (e.g., replacing methoxy with ethoxy) alters receptor binding. For example, furan-containing analogs show enhanced antimicrobial activity .
  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly impact IC₅₀ values. Standardize protocols using controls like doxorubicin .

Q. Table 1: Comparative Biological Activities of Structural Analogs

CompoundActivity TypeKey FindingReference
This compoundNeurotransmitter modulationBinds GABAₐ receptors (IC₅₀ = 12 µM)
Carboxylic acid isostereAnticancerInhibits topoisomerase II (IC₅₀ = 8 µM)
Furan-derivative analogAntimicrobialMIC = 2 µg/mL against E. coli

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (ethanol vs. THF), and catalyst (e.g., p-TsOH) to identify optimal conditions .
  • Byproduct mitigation : Use scavengers (molecular sieves) to remove water in reductive amination. Purify via column chromatography (silica gel, 5% MeOH in DCM) .

Q. How can derivatives be designed to enhance target specificity in neurological studies?

  • Computational modeling : Dock analogs into glutamate receptor (PDB: 3OW9) to predict binding affinities. Methoxy groups improve blood-brain barrier permeability .
  • SAR studies : Replace the butane chain with cyclopropane to rigidify the structure, enhancing selectivity for serotonin transporters .

Q. What analytical methods resolve purity challenges in complex reaction mixtures?

  • HPLC-MS : C18 column (ACN/water gradient) detects impurities at 0.1% levels. Compare retention times with commercial standards .
  • X-ray crystallography : Resolves stereochemical ambiguities in chiral derivatives (e.g., R vs. S configurations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.